rac-methyl (1R,2R,4R)-2-methyl-5-oxobicyclo[2.2.2]octane-2-carboxylate
Description
rac-methyl (1R,2R,4R)-2-methyl-5-oxobicyclo[2.2.2]octane-2-carboxylate is a bicyclic compound with a unique structure that makes it an interesting subject for various chemical and biological studies. This compound is characterized by its bicyclo[2.2.2]octane framework, which provides a rigid and stable structure, making it useful in different applications.
Properties
CAS No. |
2550997-76-5 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,2R,4R)-2-methyl-5-oxobicyclo[2.2.2]octane-2-carboxylate typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
rac-methyl (1R,2R,4R)-2-methyl-5-oxobicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
rac-methyl (1R,2R,4R)-2-methyl-5-oxobicyclo[2.2.2]octane-2-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its rigid structure makes it a valuable scaffold in the design of new materials and catalysts.
Biology: In biological studies, the compound can be used to investigate the effects of rigid bicyclic structures on biological activity and interactions with biomolecules.
Medicine: The compound’s unique structure may be explored for potential therapeutic applications, such as drug design and development.
Industry: In industrial applications, the compound can be used in the production of polymers, resins, and other materials that benefit from its stability and rigidity.
Mechanism of Action
The mechanism by which rac-methyl (1R,2R,4R)-2-methyl-5-oxobicyclo[2.2.2]octane-2-carboxylate exerts its effects depends on its specific application. In chemical reactions, the compound’s rigid structure can influence the reactivity and selectivity of the reactions it undergoes. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
rac-methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylate: This compound has a similar bicyclic structure but with a cyano group instead of a methyl group.
rac-methyl (1R,4S,6S)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride: This compound features an azabicyclic structure, introducing nitrogen into the ring system.
Uniqueness
rac-methyl (1R,2R,4R)-2-methyl-5-oxobicyclo[2.2.2]octane-2-carboxylate is unique due to its specific substitution pattern and the presence of a methyl group at the 2-position. This substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other similar bicyclic compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
